![molecular formula C9H11ClFN B1442168 (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1114333-11-7](/img/structure/B1442168.png)
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is likely a hydrochloride salt of an organic amine, specifically a fluorinated indenamine. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the crystal structure, chemical environment of atoms, and functional groups present in the molecule.Chemical Reactions Analysis
As an amine hydrochloride, this compound would be expected to participate in reactions typical of amines and hydrochloride salts. It could act as a nucleophile in substitution reactions or be used as a starting material in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a hydrochloride salt, it would likely be soluble in water . Other properties like melting point, boiling point, and stability would need to be determined experimentally.Scientific Research Applications
Dopamine Receptor Agonists Development
- Di Stefano et al. (2005) explored the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as potential D2-like dopamine receptor agonists. Their research focused on understanding the role of halo substituents in such compounds and their affinity for DA receptors. These compounds demonstrated dopamine D2-like agonist properties by decreasing basal levels of cGMP in rat neostriatal membranes (Di Stefano et al., 2005).
Efficient and Economical Synthesis
- Prashad et al. (2006) described an efficient and cost-effective synthesis method for related compounds like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. This process offers a six-step synthesis with a 49% overall yield and avoids the use of halogenated solvents, highlighting a more environmentally friendly approach to synthesizing similar compounds (Prashad et al., 2006).
Use in Pre-Column Derivatization Techniques
- B'hymer et al. (2003) discussed Marfey's reagent, a pre-column derivatizing reagent for separating enantiomeric isomers of amino acids and amine compounds. This reagent, while not the same compound, is relevant for understanding the broader context of using fluoro-derivatives in analytical chemistry, particularly in chiral separations (B'hymer et al., 2003).
Synthesis and Antibacterial Activity
- Joshi et al. (1981) synthesized a series of new fluoro-indole derivatives, including compounds related to (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. These compounds were characterized and screened for antibacterial activity, indicating potential applications in developing new antibacterial agents (Joshi et al., 1981).
Synthesis of Fluoroalkylfurans
- Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans, demonstrating the feasibility of incorporating fluoro groups into complex molecules, which could be pertinent to compounds like (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (Plaçais et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKGIXHFMGJRE-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704156 | |
Record name | (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1114333-11-7 | |
Record name | (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.